Cas no 441784-01-6 (1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole)

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole
- 2-(1H-benzimidazol-1-ylsulfonyl)-4,5-dimethylphenyl methyl ether
- 1H-Benzimidazole, 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-
- F1018-1858
- Oprea1_484404
- Oprea1_165068
- 441784-01-6
- SR-01000485456
- AG-690/15438292
- SR-01000485456-1
- Z1198524207
- AKOS002278255
- 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole
- 1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzimidazole
-
- Inchi: 1S/C16H16N2O3S/c1-11-8-15(21-3)16(9-12(11)2)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3
- InChI Key: WPMRRCJXEGCUMU-UHFFFAOYSA-N
- SMILES: C1N(S(C2=CC(C)=C(C)C=C2OC)(=O)=O)C2=CC=CC=C2N=1
Computed Properties
- Exact Mass: 316.08816355g/mol
- Monoisotopic Mass: 316.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 535.7±60.0 °C(Predicted)
- pka: 0.40±0.10(Predicted)
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1018-1858-5μmol |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-4mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-25mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-10μmol |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-20μmol |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-2mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-40mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-5mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-15mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1018-1858-50mg |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole |
441784-01-6 | 90%+ | 50mg |
$160.0 | 2023-07-28 |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole Related Literature
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole
Comprehensive Overview of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 441784-01-6)
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 441784-01-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative, characterized by its unique benzodiazole core and methoxy-dimethylbenzenesulfonyl substituent, exhibits remarkable potential in medicinal chemistry and material science. Its molecular structure combines aromatic rings with functional groups that enable diverse applications, particularly in drug discovery and development.
The compound's CAS No. 441784-01-6 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such sulfonamide derivatives, as they are frequently explored for their bioactive properties and molecular interactions. Users searching for "sulfonamide-based inhibitors" or "benzodiazole derivatives in drug design" will find this compound highly relevant to their queries.
From a synthetic perspective, 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole is synthesized through multi-step organic reactions, often involving sulfonylation of the benzodiazole precursor. Its methoxy and dimethyl groups contribute to its steric and electronic properties, influencing its reactivity and solubility. These characteristics make it a valuable intermediate for designing targeted therapeutics, particularly in oncology and neurology research, where small-molecule modulators are in high demand.
Environmental and green chemistry considerations are also pivotal in discussions about this compound. Researchers are increasingly investigating sustainable synthesis routes for sulfonamide derivatives to minimize waste and energy consumption. Queries such as "eco-friendly synthesis of benzodiazoles" or "green approaches to sulfonamide production" reflect this growing interest, aligning with global sustainability goals.
In analytical chemistry, CAS No. 441784-01-6 is often characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and structural verification, which are essential for its application in high-value research. The compound's stability under various conditions is another area of exploration, particularly for users searching for "stable sulfonamide derivatives" or "thermal properties of benzodiazoles."
The versatility of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole extends to material science, where its aromatic and sulfonyl groups contribute to advanced polymer design and functional materials. Its potential in optoelectronic applications and catalysis is also under investigation, addressing search trends like "benzodiazoles in materials science" and "sulfonamide-based catalysts."
In summary, 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 441784-01-6) represents a multifaceted compound with broad scientific relevance. Its applications span pharmaceuticals, materials engineering, and sustainable chemistry, making it a subject of ongoing research and innovation. By addressing contemporary search trends and interdisciplinary interests, this overview underscores the compound's significance in modern science.
441784-01-6 (1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole) Related Products
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)



